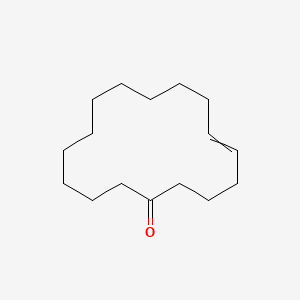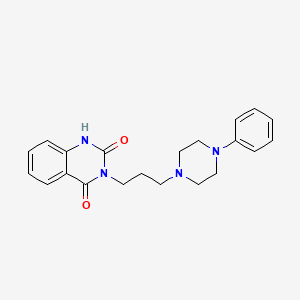
Pelanserin
Overview
Description
Pelanserin is a chemical compound known for its role as an antagonist of the serotonin 5-HT2 and alpha 1-adrenergic receptors . It has been studied for its potential therapeutic applications, particularly in the treatment of hypertension due to its ability to inhibit alpha 1-adrenoceptor-mediated vasoconstriction .
Mechanism of Action
Target of Action
Pelanserin, also known as TR2515, is a chemical compound that primarily acts as an antagonist of the 5-HT2 and α1-adrenergic receptors . These receptors play crucial roles in various physiological processes. The 5-HT2 receptor is a subtype of the serotonin receptor, which is involved in the regulation of mood, anxiety, and schizophrenia. The α1-adrenergic receptor is a type of adrenergic receptor involved in smooth muscle contraction, and its antagonism can lead to vasodilation and a decrease in blood pressure .
Mode of Action
This compound interacts with its targets by binding to the 5-HT2 and α1-adrenergic receptors, thereby inhibiting their function . This antagonistic action on the receptors leads to a decrease in vasoconstriction mediated by the α1-adrenergic receptor, and a modulation of the serotonin pathway mediated by the 5-HT2 receptor .
Biochemical Pathways
These pathways play key roles in mood regulation, anxiety, and blood pressure control .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animal models. In renal hypertensive dogs, this compound was administered orally in repetitive doses (0.5 mg/kg, p.o., b.i.d.). After the first dose, this compound was absorbed, reaching a Cmax value of 39.6 +/- 9.01 ng/ml at a tmax of 2.58 +/- 0.74 h . The steady state of plasma levels was reached between the 3rd and 15th doses of this compound . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the 5-HT2 and α1-adrenergic receptors. This leads to a modulation of the serotonin pathway and a decrease in α1-adrenergic receptor-mediated vasoconstriction . These effects can potentially lead to changes in mood regulation, anxiety levels, and blood pressure control .
Biochemical Analysis
Biochemical Properties
Pelanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It acts as an antagonist to the 5-HT2 and α1-adrenergic receptors, inhibiting their activity . These interactions are crucial in regulating vasoconstriction and neurotransmission. This compound’s binding to these receptors prevents the usual agonist-induced responses, thereby modulating physiological processes.
Cellular Effects
This compound influences various cellular processes, particularly in vascular and neural cells. By blocking the 5-HT2 and α1-adrenergic receptors, this compound can reduce vasoconstriction, leading to vasodilation and improved blood flow . In neural cells, this compound can alter neurotransmitter release and signaling pathways, impacting cell communication and function. Additionally, this compound may affect gene expression related to these pathways, further influencing cellular metabolism and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT2 and α1-adrenergic receptors, thereby inhibiting their activation . This binding prevents the receptors from interacting with their natural agonists, leading to a decrease in receptor-mediated signaling. The inhibition of these receptors can result in reduced vasoconstriction and altered neurotransmitter release, impacting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of receptor activity, potentially resulting in prolonged vasodilation and altered neural signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits 5-HT2 and α1-adrenergic receptors, leading to reduced vasoconstriction and altered neurotransmitter release . At higher doses, this compound may exhibit toxic or adverse effects, including excessive vasodilation and potential disruptions in neural function. Threshold effects are observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with 5-HT2 and α1-adrenergic receptors. The compound’s metabolism may involve enzymatic degradation and modification, affecting its bioavailability and activity . Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, influencing its pharmacokinetics and overall effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as vascular and neural tissues . The distribution of this compound is crucial for its efficacy, as it needs to reach and interact with the 5-HT2 and α1-adrenergic receptors to exert its effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it can interact with its target receptors . The localization of this compound is essential for its activity, as it ensures that the compound reaches the appropriate sites to modulate receptor function effectively.
Preparation Methods
Pelanserin can be synthesized through a reaction between isatoic anhydride and 1-(3-aminopropyl)-4-phenylpiperazine in the presence of phosgene . The reaction conditions typically involve the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Pelanserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pelanserin has been extensively studied for its scientific research applications, including:
Chemistry: this compound is used as a reference compound in studies involving serotonin and adrenergic receptors.
Biology: It is utilized in research to understand the mechanisms of vasoconstriction and the role of serotonin and adrenergic receptors in various physiological processes.
Industry: this compound may be used in the development of new pharmaceuticals targeting serotonin and adrenergic receptors.
Comparison with Similar Compounds
Pelanserin is similar to other compounds that act as antagonists of serotonin and adrenergic receptors. Some of these similar compounds include:
Ketanserin: Like this compound, ketanserin is a serotonin 5-HT2 receptor antagonist with antihypertensive properties.
Blonanserin: This compound also targets serotonin receptors but has a broader spectrum of activity, including dopamine receptors.
This compound’s uniqueness lies in its specific combination of serotonin and adrenergic receptor antagonism, which may offer distinct therapeutic advantages in certain clinical scenarios.
Properties
IUPAC Name |
3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKPLSFHHBBLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42877-18-9 (mono-hydrochloride) | |
| Record name | Pelanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60176578 | |
| Record name | Pelanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-51-7 | |
| Record name | Pelanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SNR96E409 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


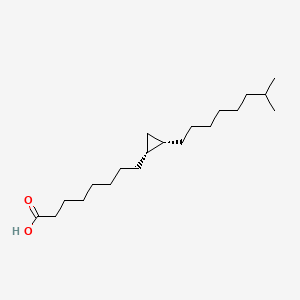
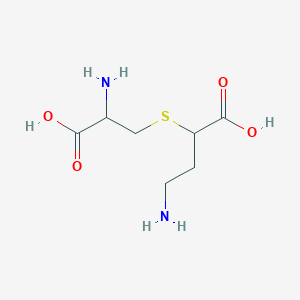
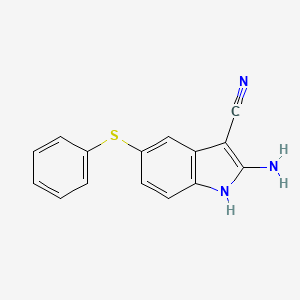
![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)
![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)
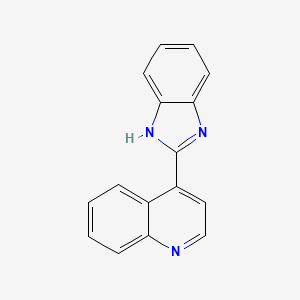
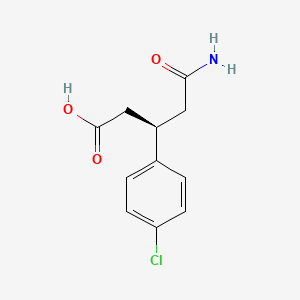

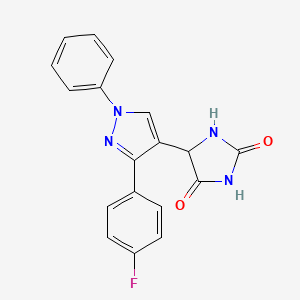
![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)
![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
